molecular formula C7H16ClNO2S B554996 Ethyl L-methionate hydrochloride CAS No. 2899-36-7

Ethyl L-methionate hydrochloride

Cat. No. B554996
CAS RN: 2899-36-7
M. Wt: 213.73 g/mol
InChI Key: KPWCQEUBJAIORR-RGMNGODLSA-N
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Description

Ethyl L-methionate hydrochloride is a methionine ester . It is an organic compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.73 . It is used for research related to life sciences .


Molecular Structure Analysis

The molecular structure of Ethyl L-methionate hydrochloride is represented by the linear formula: CH3SCH2CH2CH(NH2)COOC2H5 · HCl . It is a small molecule with a molecular weight of 213.73 .


Physical And Chemical Properties Analysis

Ethyl L-methionate hydrochloride has a melting point of 90-92 °C (lit.) . Its optical activity is [α]25/D +21°, c = 2 in ethanol .

Scientific Research Applications

Ethylene Formation and Plant Physiology

  • Ethylene Production from Methional : Ethylene, a plant hormone affecting growth and development, can be produced from methional, a precursor derived from Ethyl L-methionate hydrochloride. This process involves various organic radicals and is not specific to hydroxyl radicals as previously thought (Pryor & Tang, 1978).

  • Effect on Etiolated Pea Seedlings : Rhizobacteria capable of utilizing L-methionine, a component of Ethyl L-methionate hydrochloride, affect the growth of etiolated pea seedlings. This interaction, involving ethylene production from L-methionine, highlights the compound's role in plant-microbe interactions (Shaharoona, Arshad, & Khalid, 2007).

  • Influence on Leguminous Trees : Soil application of L-methionine enhances the growth, nodulation, and chemical composition of Albizia lebbeck, a leguminous tree. This demonstrates its potential in agriculture and plant physiology (Arshad, Hussain, Javed, & Frankenberger, 2004).

Biochemical Applications

  • Adenosine Triphosphate (ATP) and Protein Synthesis : Ethionine, an analogue of methionine, affects protein synthesis in the liver by altering ATP levels. This provides insights into its biochemical interactions and effects on cellular processes (Villa-Treviño, Shull, & Farber, 1963).

  • Ethylene Production in Chloroplasts : Illuminated chloroplasts can produce ethylene from substrates like methionine, an important insight for understanding plant hormone biosynthesis (Elstner & Konze, 1974).

  • L-Methionine and Tumor Imaging : A novel fluorescent probe synthesized from L-methyl-methionine, a component of Ethyl L-methionate hydrochloride, has been developed for in vivo imaging of tumors, demonstrating its application in medical diagnostics (Mahounga et al., 2012).

  • Application in Corrosion Inhibition : Polymers containing residues of methionine, derived from Ethyl L-methionate hydrochloride, have been used as effective inhibitors of mild steel corrosion, showcasing its industrial application (Mazumder & Minerals, 2019).

Safety And Hazards

Ethyl L-methionate hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWCQEUBJAIORR-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183183
Record name Ethyl L-methionate hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl L-methionate hydrochloride

CAS RN

2899-36-7
Record name L-Methionine, ethyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-methionate hydrochloride
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Record name Ethyl L-methionate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183183
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Record name Ethyl L-methionate hydrochloride
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Record name ETHYL L-METHIONATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, J Ji, Z Liu, Y Cai, J Tang, Y Shi, C Yang… - Molecules, 2021 - mdpi.com
… hydrochloride, ethyl L-alaninate hydrochloride, ethyl L-valinate hydrochloride, ethyl L-leucinate hydrochloride, L-isoleucine ethyl ester hydrochloride, ethyl L-methionate hydrochloride, …
Number of citations: 6 www.mdpi.com

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